1-(2,6-Diformylphenyl)propan-1-one
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Overview
Description
1-(2,6-Diformylphenyl)propan-1-one: is an organic compound with the molecular formula C11H10O3 1,3-Benzenedicarboxaldehyde, 2-(1-oxopropyl)- . This compound is characterized by the presence of two formyl groups attached to a phenyl ring, along with a propanone group. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Diformylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the condensation reaction of 2,6-diformylphenyl derivatives with propanone under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide , to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diformylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as or .
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like or .
Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 1-(2,6-Dicarboxyphenyl)propan-1-one.
Reduction: 1-(2,6-Dihydroxyphenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Diformylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Diformylphenyl)propan-1-one involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Diformylphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(2,6-Diformylphenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-(2,6-Diformylphenyl)propan-1-one is unique due to its specific combination of formyl and propanone groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic applications and research studies .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-propanoylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-2-10(14)11-8(6-12)4-3-5-9(11)7-13/h3-7H,2H2,1H3 |
InChI Key |
BGHTYMOSXXDLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1C=O)C=O |
Origin of Product |
United States |
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